N-(6-Amino-2-sulfanylidene-1,2-dihydropyrimidin-4-yl)-3-nitrobenzamide
Description
Properties
CAS No. |
66646-58-0 |
|---|---|
Molecular Formula |
C11H9N5O3S |
Molecular Weight |
291.29 g/mol |
IUPAC Name |
N-(6-amino-2-sulfanylidene-1H-pyrimidin-4-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C11H9N5O3S/c12-8-5-9(15-11(20)13-8)14-10(17)6-2-1-3-7(4-6)16(18)19/h1-5H,(H4,12,13,14,15,17,20) |
InChI Key |
GOHRUAYXYSBICR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=S)NC(=C2)N |
Origin of Product |
United States |
Biological Activity
N-(6-Amino-2-sulfanylidene-1,2-dihydropyrimidin-4-yl)-3-nitrobenzamide, with the CAS number 66646-58-0, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : C11H9N5O3S
- Molecular Weight : 291.29 g/mol
- IUPAC Name : N-(6-amino-2-sulfanylidene-1H-pyrimidin-4-yl)-3-nitrobenzamide
The compound features a nitro group and a sulfanylidene moiety, which are significant for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anti-inflammatory Activity
Research indicates that nitro-substituted benzamides exhibit significant anti-inflammatory properties. In a study evaluating various nitro derivatives, it was found that compounds similar to this compound showed high inhibition of nitric oxide (NO) production in RAW264.7 macrophages. Specifically, compounds with similar structures demonstrated IC50 values indicating effective inhibition of inducible nitric oxide synthase (iNOS), a critical enzyme in inflammatory processes .
3. Antitumor Potential
Preliminary studies have suggested that derivatives of nitrobenzamides can exhibit antitumor activity by interfering with cellular signaling pathways and inducing apoptosis in cancer cells. The presence of the nitro group enhances the interaction with biomolecules, potentially leading to cytotoxic effects against various cancer cell lines .
Table 1: Summary of Biological Activities
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinities of similar compounds with targets such as iNOS. These studies indicate that structural modifications in the nitro group can significantly affect the binding efficiency and biological activity of the compounds .
Comparison with Similar Compounds
Key Structural Features:
- Target Compound: Contains a 3-nitrobenzamide group linked to a 6-amino-2-sulfanylidene-dihydropyrimidine ring.
- Analog 1 (): 2-(Bis(2-chloroethyl)amino)-5-(hydroxyamino)-N-(2-hydroxyethyl)-3-nitrobenzamide differs in its substitution pattern, featuring bis-chloroethyl and hydroxyethyl groups.
- Analog 2 (): Derivatives like 4-substituted-N-(4-(6-(4-substitutedphenyl)-2-substituted-1,2-dihydropyrimidin-4-yl)phenyl)benzamide share the dihydropyrimidine backbone but lack the sulfanylidene group.
Electronic and Solubility Properties:
- The 3-nitro group in the target compound increases electron deficiency, enhancing electrophilic character compared to analogs with chloro or methyl substituents. This may improve binding to biological targets like enzymes or DNA.
- The sulfanylidene group improves solubility in polar solvents (e.g., ethanol or DMSO) relative to analogs with non-polar substituents, as seen in compounds recrystallized from ethanol .
Antimicrobial Potential:
Cytotoxicity Assays:
- The nitro group’s redox activity may interfere with such assays, necessitating careful interpretation .
Preparation Methods
Synthesis of 6-Amino-2-sulfanylidene-1,2-dihydropyrimidin-4-yl Intermediate
-
- Starting materials: thiourea or substituted thiourea, β-dicarbonyl compounds (e.g., ethyl acetoacetate or derivatives)
- Solvent: ethanol or aqueous ethanol
- Catalyst: acid or base catalysts such as hydrochloric acid or sodium ethoxide
- Temperature: reflux conditions (80–100 °C) for several hours
Procedure:
The β-dicarbonyl compound is reacted with thiourea under reflux in ethanol with catalytic acid/base to form the pyrimidine ring bearing the sulfanylidene group. The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC.Yield and Purity:
Typical yields range from 60% to 85%, with purity confirmed by NMR and mass spectrometry.
Amination at the 6-Position
-
- Aminating agents: ammonium hydroxide or substituted amines
- Solvent: aqueous or alcoholic medium
- Temperature: mild heating (50–70 °C)
Procedure:
The intermediate pyrimidine is treated with ammonium hydroxide or an amine source to introduce the amino group at the 6-position via nucleophilic substitution or direct amination.Notes:
Careful control of pH and temperature is necessary to prevent side reactions such as hydrolysis or over-alkylation.
Coupling with 3-Nitrobenzoyl Chloride
-
- 3-Nitrobenzoyl chloride (prepared from 3-nitrobenzoic acid and thionyl chloride)
- Base: triethylamine or pyridine to neutralize HCl formed
- Solvent: dichloromethane or tetrahydrofuran (THF)
- Temperature: 0–5 °C initially, then room temperature
Procedure:
The amino-substituted pyrimidine intermediate is dissolved in anhydrous solvent, cooled, and treated dropwise with 3-nitrobenzoyl chloride in the presence of base. The reaction mixture is stirred for several hours, then quenched with water, and the product is extracted and purified by recrystallization or chromatography.Yield and Purity:
Yields typically range from 70% to 90%. Purity is assessed by HPLC, NMR, and elemental analysis.
- Data Table: Summary of Preparation Parameters and Outcomes
| Step | Reaction Type | Key Reagents/Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity Assessment Methods |
|---|---|---|---|---|---|---|
| 1 | Pyrimidine ring formation | Thiourea, β-dicarbonyl, acid/base catalyst | 80–100 | 4–8 | 60–85 | TLC, NMR, MS |
| 2 | Amination at 6-position | Ammonium hydroxide or amine | 50–70 | 2–6 | 75–90 | NMR, HPLC |
| 3 | Acylation with 3-nitrobenzoyl chloride | 3-Nitrobenzoyl chloride, base, anhydrous solvent | 0–25 | 3–6 | 70–90 | HPLC, NMR, elemental analysis |
The choice of solvent and temperature critically affects the yield and purity of the pyrimidine intermediate. Ethanol under reflux provides a good balance between reaction rate and product stability.
Amination efficiency improves with controlled pH and moderate temperatures to avoid decomposition of the sulfanylidene group.
The acylation step requires anhydrous conditions and slow addition of the acid chloride to minimize side reactions such as hydrolysis or polymerization.
Purification by recrystallization from ethanol or ethyl acetate yields high-purity final product suitable for biological testing.
Analytical techniques such as NMR (1H, 13C), mass spectrometry, and HPLC are essential for confirming structure and purity at each stage.
The preparation of N-(6-Amino-2-sulfanylidene-1,2-dihydropyrimidin-4-yl)-3-nitrobenzamide involves a multi-step synthetic route focusing on pyrimidine ring construction, selective amination, and acylation with 3-nitrobenzoyl chloride. Optimization of reaction conditions, including solvent choice, temperature control, and reagent purity, is crucial for achieving high yields and purity. The described methods are supported by analytical data and are consistent with established synthetic protocols for related pyrimidine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
